![molecular formula C24H17F3N2O2 B2866200 (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-72-1](/img/structure/B2866200.png)
(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a complex organic molecule with potential applications in various scientific fields. Its unique structure combines multiple functional groups, making it an interesting subject for synthetic chemistry and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available precursors: 2,6-difluorobenzene, 4-fluorobiphenyl, and pyrazole.
Step-by-Step Synthesis:
Formation of the Pyrazole Derivative:
Reaction: 4-fluorobiphenyl reacts with ethyl chloroacetate in the presence of a base to form 1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl chloride.
Conditions: Anhydrous conditions, inert atmosphere, and a polar aprotic solvent like dimethylformamide (DMF).
Coupling with Pyrazole:
Reaction: The obtained intermediate is then reacted with pyrazole under basic conditions to form the pyrazole derivative.
Conditions: Base such as potassium carbonate, reflux temperature, and DMF.
Coupling with 2,6-Difluorophenyl:
Reaction: The final coupling involves reacting the pyrazole derivative with 2,6-difluorobenzoyl chloride.
Conditions: Base such as triethylamine, room temperature, and an inert atmosphere.
Industrial Production Methods
Scalability: The reactions mentioned are scalable with modifications to reaction vessels, temperature control, and purification techniques.
Purification: Typically involves column chromatography and recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions
Oxidation: It can undergo oxidation at the pyrazole ring or the phenyl groups under strong oxidizing conditions.
Reduction: Reduction typically targets the carbonyl group, converting it to a hydroxyl group.
Substitution: Both aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Halogenation, nitration, and sulfonation with reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Leads to carboxylic acids or quinones.
Reduction: Yields alcohol derivatives.
Substitution: Yields halogenated, nitrated, or sulfonated derivatives, depending on the reagent used.
科学研究应用
Chemistry
Catalyst Design: It can act as a ligand in transition metal complexes for catalysis.
Material Science:
Biology
Enzyme Inhibition: It can be used to study enzyme-substrate interactions and inhibition mechanisms.
Biological Assays: Useful in bioassays to investigate cellular processes and pathways.
Medicine
Drug Development:
Pharmacokinetics: Studies on how it is metabolized in the body and its bioavailability.
Industry
Chemical Manufacturing: Used as an intermediate in the production of more complex molecules.
Agricultural Chemicals: Potential use in the synthesis of new pesticides or herbicides.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, altering their activity.
Receptor Binding: It can interact with specific receptors, modulating their signaling pathways.
Pathways Involved: Typically, pathways involving signal transduction, cellular metabolism, and gene expression may be influenced.
相似化合物的比较
Similar Compounds
(2,6-Dichlorophenyl)(3-{1-[(2-fluorophenyl)oxy]ethyl}-1H-pyrazol-1-yl)methanone: Similar structure but with different halogen substitutions.
(3-{1-[(2-Fluorobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2,6-dibromophenyl)methanone: Bromine atoms instead of fluorine, affecting its reactivity.
Uniqueness
Fluorination: The presence of fluorine atoms can significantly alter the compound's electronic properties and reactivity, making it unique compared to similar compounds with different halogen substitutions.
Structural Complexity: The combination of multiple functional groups and aromatic systems provides a versatile platform for various chemical reactions and applications.
So, this should give you a thorough understanding of (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone. Quite a mouthful, but also fascinating, right?
属性
IUPAC Name |
(2,6-difluorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O2/c1-15(31-17-10-11-18(21(27)14-17)16-6-3-2-4-7-16)22-12-13-29(28-22)24(30)23-19(25)8-5-9-20(23)26/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOFSLYCRXXGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=C(C=CC=C2F)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
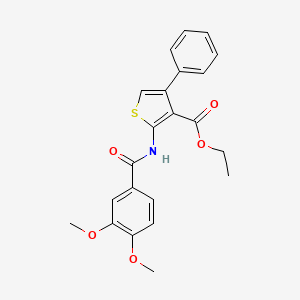
![5-methoxy-2,4-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2866122.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)
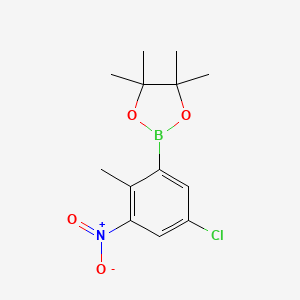
![Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate](/img/structure/B2866127.png)
![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)
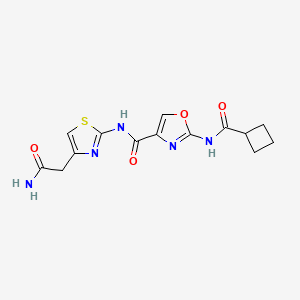
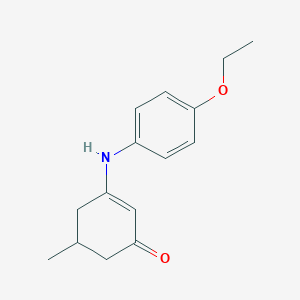
![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2866132.png)
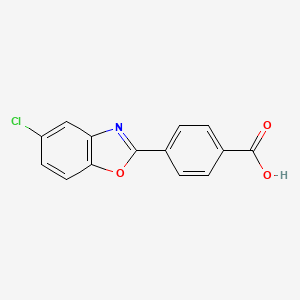
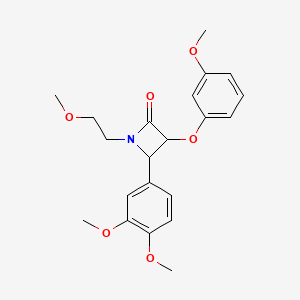
![N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2866138.png)
![2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2866139.png)
![2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2866140.png)
